molecular formula C5H8Cl2O B075745 5-Chlorovaleryl chloride CAS No. 1575-61-7

5-Chlorovaleryl chloride

Cat. No.: B075745
CAS No.: 1575-61-7
M. Wt: 155.02 g/mol
InChI Key: SVNNWKWHLOJLOK-UHFFFAOYSA-N
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Description

5-Chlorovaleryl chloride, also known as 5-chloropentanoyl chloride, is an organic compound with the chemical formula C6H11ClO. It is characterized by its chlorine and acyl functional groups, making it a versatile reagent in organic synthesis. This colorless liquid is primarily used in the production of pharmaceuticals, agrochemicals, and dyes .

Safety and Hazards

5-Chlorovaleryl chloride is combustible and harmful if swallowed. It causes severe skin burns and eye damage . It is recommended to keep away from heat, hot surfaces, sparks, open flames and other ignition sources, and to not breathe dust/fumes/gas/mist/vapors/spray .

Future Directions

5-Chlorovaleryl chloride is an important medicine and pesticide intermediate. It is pharmaceutically mainly for the manufacture of the medicine Cilostazole (Cilostazol) for anti-platelet aggregation, protection of vascular endothelial cells, and atherosclerosis . It is also for the production of paddy rice new-type wide-spectrum weedicide pyraclonil (Pyraclonil) .

Mechanism of Action

Target of Action

5-Chlorovaleryl chloride (5-CVC) is primarily used as an alkylating agent in the synthesis of pharmaceutical intermediates and other specialty chemicals . It is a critical component in the production of various active ingredients, including the medicine Cilostazole (Cilostazol) for anti-platelet aggregation and protection of vascular endothelial cells .

Mode of Action

5-CVC interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the alkylating agent (in this case, 5-CVC) to its target molecule. This process can result in significant changes to the target molecule, altering its function or activity.

Biochemical Pathways

The primary biochemical pathway affected by 5-CVC involves the synthesis of pharmaceutical intermediates and other specialty chemicals . For instance, it has been used in the synthesis of anion-exchange resins by acylation of polystyrene/divinylbenzene and subsequent amination with trimethylamine .

Result of Action

The primary result of 5-CVC’s action is the production of pharmaceutical intermediates and other specialty chemicals . These intermediates can then be further processed to produce a variety of products, including medicines and pesticides .

Action Environment

The action of 5-CVC is highly dependent on the specific environmental conditions in which it is used. For instance, it is sensitive to moisture and should be stored below +30°C . Additionally, it reacts with water, producing hydrochloric acid and 5-chlorovaleric acid . Therefore, careful control of the reaction environment is necessary to ensure the efficacy and stability of 5-CVC.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-chlorovaleryl chloride involves the reaction of δ-valerolactone with phosgene in the presence of a catalyst such as iron powder. The reaction is carried out at elevated temperatures (around 100°C) and involves the gradual addition of phosgene over several hours. The reaction mixture is then distilled under reduced pressure to obtain the desired product .

Another method involves the use of 1-bromo-3-chloropropane and diethyl malonate as starting materials. The reaction is carried out in the presence of potassium carbonate powder and a solvent, followed by hydrolysis and subsequent reaction with thionyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of 1,4-dichlorobutane as a raw material. The process includes a three-step reaction: formation of 5-chlorovaleronitrile, hydrolysis to 5-chlorovaleric acid, and finally, conversion to this compound using thionyl chloride .

Chemical Reactions Analysis

Types of Reactions

5-Chlorovaleryl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, typically at room temperature.

    Amination: Amines, often under mild heating.

    Esterification: Alcohols, usually in the presence of a base or acid catalyst.

    Thioesterification: Mercaptans, under similar conditions to esterification.

Major Products

    Hydrolysis: 5-Chlorovaleric acid and hydrochloric acid.

    Amination: Corresponding amides.

    Esterification: Corresponding esters.

    Thioesterification: Corresponding thioesters.

Comparison with Similar Compounds

5-Chlorovaleryl chloride can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound, particularly in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-chloropentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNNWKWHLOJLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166272
Record name Valeryl chloride, 5-chloro-
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Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-61-7
Record name 5-Chlorovaleryl chloride
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Record name Valeryl chloride, 5-chloro-
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Record name 5-Chlorovaleryl chloride
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Record name Valeryl chloride, 5-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic applications of 5-Chlorovaleryl chloride?

A1: this compound serves as a key building block in various organic syntheses. For example, it acts as a starting material in the production of pyraclonil, a herbicide. The synthesis involves reacting this compound with malononitrile, formate, trichloroethylene, hydrazine hydrate, and p-toluenesulfonic acid propargyl alcohol ester through a seven-step process. Additionally, this compound plays a crucial role in synthesizing 1,1,7-Trichloro-1-hepten-3-one, a vital intermediate for pyrazole herbicides. This synthesis involves hydrolyzing and acylating 5-chloroamyl nitrile to obtain this compound, followed by addition and elimination reactions with 1,1-dichloroethylene.

Q2: Can this compound be used to synthesize organometallic compounds?

A2: Yes, this compound can be utilized in the synthesis of organometallic complexes containing cyclic carbenes. For instance, reacting this compound with [Mn(CO)5]– yields a low yield of the 2-oxacyclohexylidene complex cis-[Mn(I)[graphic omitted]H2(CO)4], demonstrating its potential in organometallic chemistry.

Q3: Are there any advantages to the synthetic routes utilizing this compound described in the research?

A3: The research highlights several advantages of using this compound in specific syntheses. For instance, the synthesis of pyraclonil using this compound offers a shorter route compared to existing methods, reducing the process by three reactions. This shortened route improves the overall yield and effectively lowers production costs, making it a more efficient approach. Similarly, the synthesis of 1,1,7-Trichloro-1-hepten-3-one using this compound results in high product purity (over 99%) and a good yield (85.9%).

Q4: How is 1,1,7-Trichloro-1-hepten-3-one, synthesized from this compound, characterized?

A4: Following the synthesis of 1,1,7-Trichloro-1-hepten-3-one from this compound, the final product is characterized using spectroscopic techniques. Specifically, infrared spectroscopy (IR) and proton nuclear magnetic resonance spectroscopy (1H NMR) are employed to confirm the product's identity and analyze its structural features.

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